molecular formula C17H21N3O2 B578751 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine CAS No. 1226776-87-9

7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Cat. No.: B578751
CAS No.: 1226776-87-9
M. Wt: 299.374
InChI Key: NCLANSDSIRSLJV-UHFFFAOYSA-N
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Description

7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a chemical compound with the molecular formula C17H21N3O2 and a molecular weight of 299.37 g/mol It is a derivative of imidazo[1,2-A]pyrazine, featuring a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves the following steps:

    Formation of the Imidazo[1,2-A]pyrazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-A]pyrazine core.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the imidazo[1,2-A]pyrazine core. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Phenyl Substitution: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Phenyl halides, catalysts such as palladium on carbon (Pd/C)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or reduced forms of the compound.

Scientific Research Applications

7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the active imidazo[1,2-A]pyrazine core. This core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is unique due to its specific structural features, such as the Boc protecting group and the phenyl substituent. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl 3-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)19-9-10-20-14(11-18-15(20)12-19)13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLANSDSIRSLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC=C2C3=CC=CC=C3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693914
Record name tert-Butyl 3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226776-87-9
Record name tert-Butyl 3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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